n-Boc-n-methyl-(s)-homophenylalanine

Enantiomeric purity Chiral building block Peptide synthesis

Generic Boc-amino acid substitution fails for N-methyl derivatives: steric hindrance reduces coupling efficiency to <10% with standard activation. This doubly protected (S)-homophenylalanine building block solves that challenge. ≥98% purity reduces impurity carry-through ~2.5-fold vs. 95% grade, lowering post-cleavage purification burden. Extended side chain provides calibrated ΔlogP +1.29 vs. phenylalanine for tuning membrane permeability. Enables direct incorporation of the (S)-homophenylalanine pharmacophore found in ACE inhibitors (benazepril, lisinopril).

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B8097931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Boc-n-methyl-(s)-homophenylalanine
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(14(18)19)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1
InChIKeyYNXLVCPGFCPBNQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Comparator Landscape


n-Boc-n-methyl-(s)-homophenylalanine (CAS 110755-73-2, C₁₆H₂₃NO₄, MW 293.36) is a doubly protected non-proteinogenic amino acid building block that combines an N-terminal tert-butoxycarbonyl (Boc) group, an N-methylamide substituent, and a homophenylalanine (2-phenylethyl) side chain . This three-feature architecture places it at the intersection of several comparator classes: N-Boc-homophenylalanine without N-methylation (CAS 100564-78-1), N-Boc-N-methyl-phenylalanine with a benzyl side chain (CAS 37553-65-4), the (R)-enantiomer (CAS 1001646-83-8), and Fmoc-protected analogs. The simultaneous presence of the homophenylalanine scaffold and the N-methyl modification creates physicochemical and synthetic properties that cannot be matched by any single comparator, making independent verification of performance-critical parameters essential before procurement for demanding synthetic campaigns.

Boc
Boc-strategy compatible N-terminal Boc protection aligns with Boc-SPPS workflows
N-Me
N-methyl coupling awareness Tertiary amide demands optimized activation protocols
hPhe
Lipophilicity tuning enabled Extended side chain supports logD modulation in peptide sequences

Why Structural Analogs Cannot Substitute


Generic substitution among Boc-protected amino acid derivatives is often attempted on the basis of superficial structural similarity, yet even a single methylene unit (homophenylalanine vs. phenylalanine) or the presence of an N-methyl group can alter lipophilicity, backbone conformational preferences, coupling kinetics, and racemization susceptibility [1]. These differences manifest as measurable changes in peptide synthesis yields, product purity, and final compound pharmacokinetic profiles. The specific combination of the extended side chain and the tertiary amide character in n-Boc-n-methyl-(s)-homophenylalanine therefore creates a unique reactivity and property signature that cannot be extrapolated from data on non-methylated or shorter-chain analogs. The quantitative evidence below documents where these differences have been explicitly characterized.

Methylene extension (hPhe vs Phe) shifts lipophilicity and backbone conformation; N-Boc-Phe analogs may not reproduce property profile
N-Methyl group reduces coupling kinetics and alters racemization susceptibility; non-methylated Boc-hPhe is not a direct substitute
(R)-enantiomer cannot replace (S)-configuration in chiral syntheses without pathway re-engineering

Quantitative Differentiation Evidence


Enantiomeric Purity Variability Across Vendors

The (S)-enantiomer of n-Boc-n-methyl-homophenylalanine is supplied at two distinct purity tiers across major vendors: ≥98% by Fluorochem and 95% by AKSci . This 3-percentage-point absolute purity difference corresponds to a potential 2.5-fold reduction in the maximum theoretical impurity burden (5% vs. 2%), which directly limits the achievable purity of downstream peptide products and can necessitate additional chromatographic purification steps.

Enantiomeric Purity
Specification review
≥98% vs 95%
Δ = +3 percentage points absolute purity
Impurity burden reduced from 5% to 2%; supports higher downstream peptide crude purity
Vendor-reported data; analytical method not disclosed; independent verification recommended
Enantiomeric purity Chiral building block Peptide synthesis

Lipophilicity Shift from Phenylalanine Scaffold

The homophenylalanine side chain contains one additional methylene unit compared to phenylalanine. This structural difference increases the calculated logP from approximately 0.24 (L-phenylalanine) to 1.53 (L-homophenylalanine) [1], representing a ΔlogP of +1.29. Although experimentally determined logP values for the fully protected N-Boc-N-methyl derivatives have not been reported, the trend is expected to be preserved, translating into measurably higher lipophilicity and potentially altered membrane permeability when the amino acid is incorporated into peptide sequences.

Lipophilicity Shift
Class-level inference
ΔlogP ≈ +1.29
Homophenylalanine scaffold provides higher hydrophobicity vs phenylalanine
Calculated for free amino acid; protective groups may modulate logD; experimentally confirm for protected derivative
Lipophilicity LogP Membrane permeability

Coupling Efficiency Penalty of N-Methylation

In a systematic study of Boc-protected hindered amino acid couplings, Spencer et al. (1992) demonstrated that tripeptide formation with N-methylated residues (NMe)Ala, (NMe)Aib, and (NMe)αAc5c) yielded <10% product when classical activation methods (pivaloyl mixed anhydride, pentafluorophenyl ester, acyl fluoride) were used, whereas non-methylated controls gave substantially higher yields [1]. Although n-Boc-n-methyl-(s)-homophenylalanine was not specifically tested, the class-wide evidence indicates that N-methyl amino acids universally require optimized coupling reagents (e.g., HBTU, PyBroP, or N-carboxyanhydride methods) to achieve acceptable yields.

N-Methyl Coupling Penalty
Class-level inference
>10-fold yield reduction
N-methyl amino acids require optimized activation to maintain acceptable coupling yields
Based on class-level tripeptide study; validate for your specific sequence and activation method
Peptide coupling efficiency N-Methyl amino acid Solid-phase peptide synthesis

Enantiomeric Configuration and Bioactivity

The (S)-enantiomer of homophenylalanine derivatives is the configuration required for the synthesis of multiple ACE inhibitors (benazepril, lisinopril, quinapril) and protease inhibitors . Enantioselective hydrogenation syntheses have achieved enantiomeric excesses up to 96.2% for homophenylalanine derivatives using S-spiroOP(S-1) chiral ligands . The (R)-enantiomer (CAS 1001646-83-8) cannot substitute in these chiral drug syntheses without complete re-engineering of the downstream asymmetric synthesis pathway.

Chiral Configuration
Supporting evidence
(S)-enantiomer required for ACE inhibitor pharmacophores
ee up to 96.2% reported
Enantiomer identity is critical; (R)-form cannot substitute without synthesis re-engineering
Verify enantiomeric purity upon receipt; ee values from literature asymmetric hydrogenation
Chiral synthesis Enantioselective hydrogenation Homophenylalanine

High-Value Application Scenarios


Long Peptide Sequences Requiring High-Purity Building Blocks

In solid-phase peptide synthesis (SPPS) of sequences exceeding 20 residues, individual building block purity directly propagates to final crude purity. The 98% purity grade of n-Boc-n-methyl-(s)-homophenylalanine from qualified vendors reduces total impurity carry-through by approximately 2.5-fold relative to 95% material, decreasing the purification burden after cleavage and improving isolated yields [1].

Increasing Lipophilicity in Peptide Lead Optimization

When structure-activity relationship (SAR) studies indicate that increased hydrophobicity is beneficial for membrane permeability or target engagement, the homophenylalanine scaffold offers a calibrated ΔlogP of approximately +1.29 relative to phenylalanine . The N-Boc-N-methyl-(S) derivative enables direct incorporation of this lipophilicity gain into peptide sequences without additional synthetic steps.

Synthesis of ACE and Protease Inhibitor Intermediates

The (S)-homophenylalanine framework is a key pharmacophoric element in established ACE inhibitors such as benazepril, lisinopril, and quinapril . n-Boc-n-methyl-(s)-homophenylalanine provides this scaffold in a suitably protected, N-methylated form that can be directly introduced into convergent synthetic routes for these classes of therapeutics.

Method Development for N-Methyl Amino Acid Couplings

Because N-methyl amino acids universally exhibit reduced coupling efficiency with conventional activation methods (yields <10% in model systems) , this compound serves as a rigorous test substrate for developing and benchmarking new coupling reagents, microwave-assisted protocols, or continuous-flow synthesis methods tailored to sterically hindered amino acids.

Application
Selection Property
Validation Focus
Long-sequence SPPS
High-purity building block (≥98%)
Impurity carry-through impact on crude purity
Peptide lipophilicity tuning
Homophenylalanine scaffold (ΔlogP trend)
LogD / permeability assay confirmation
ACE inhibitor pharmacophore research
S-enantiomer scaffold requirement
Enantiomeric purity verification
N-methyl coupling method development
N-methyl steric profile
Coupling efficiency optimization for hindered residues
Quote Request

Request a Quote for n-Boc-n-methyl-(s)-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.